molecular formula C11H17N3O4 B1610169 N4-Ethyl-2'-deoxycytidine CAS No. 70465-61-1

N4-Ethyl-2'-deoxycytidine

Cat. No.: B1610169
CAS No.: 70465-61-1
M. Wt: 255.27 g/mol
InChI Key: RNLZVUVMQXRIHF-QXFUBDJGSA-N
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Description

Classification as a Modified Nucleoside Analog and Alkylated Deoxycytidine

N4-Ethyl-2'-deoxycytidine is formally classified as a modified nucleoside analog. ontosight.aievitachem.com Nucleoside analogs are synthetic compounds that mimic the structure of natural nucleosides (like deoxyadenosine, deoxyguanosine, deoxythymidine, and deoxycytidine). evitachem.com Because of this structural similarity, they can be recognized and processed by cellular enzymes involved in nucleic acid metabolism. This compound fits this classification as it is a modified version of the naturally occurring nucleoside, deoxycytidine. ontosight.ai

Specifically, it is an alkylated derivative of deoxycytidine. clinisciences.comtargetmol.comclinisciences.com The modification involves the ethylation (the addition of an ethyl group) of the nitrogen atom at the 4-position of the cytosine ring. ontosight.ai This process of adding an alkyl group, in this case, ethyl, categorizes it as an alkylated nucleoside. Such modifications are crucial in research for creating nucleic acid sequences with altered properties.

PropertyDescription
Compound Name This compound
CAS Number 70465-61-1 pannacean.comlookchem.com
Molecular Formula C11H17N3O4 lookchem.comnih.gov
Molecular Weight 255.27 g/mol clinisciences.comlookchem.comnih.gov
Classification Modified Nucleoside Analog, Alkylated Deoxycytidine ontosight.aievitachem.comclinisciences.comtargetmol.comclinisciences.com
Structural Modification An ethyl group is attached to the N4 position of the deoxycytidine base. ontosight.ai

Significance in the Study of Nucleic Acid Structure, Function, and Integrity

The introduction of an ethyl group at the N4 position of deoxycytidine has profound implications for the structure, function, and integrity of nucleic acids, making the analog a significant tool for scientific investigation.

Nucleic Acid Structure: The stability of the DNA double helix is largely determined by the hydrogen bonds formed between complementary base pairs: adenine (B156593) (A) with thymine (B56734) (T), and guanine (B1146940) (G) with cytosine (C). The G-C pair is particularly stable due to the formation of three hydrogen bonds. The N4-ethyl analogue of deoxycytidine (N4-Et-dC) has been shown to hybridize specifically with its natural partner, deoxyguanosine (dG). However, the presence of the ethyl group reduces the stability of this base pair to a level comparable to that of a natural A-T pair, which only forms two hydrogen bonds. glenresearch.com This ability to modulate the thermal stability of DNA duplexes is a key area of study. glenresearch.com The study of related exocyclic adducts, such as 3,N4-etheno-2'-deoxycytidine, has shown that modifications at this position can block standard Watson-Crick base pairing and alter the local helical structure of DNA. nih.gov

Nucleic Acid Function: this compound and its triphosphate form (N4-ethyl-dCTP) serve as substrates for DNA polymerases, the enzymes responsible for synthesizing DNA. ontosight.aigoogle.com The ability of polymerases to incorporate this modified nucleoside into a growing DNA strand is a critical aspect of its function in research. oup.com Studies on related N4-acylated deoxycytidine nucleotides have shown that DNA polymerases can incorporate these modified bases, but they often lead to mispairing, with the modified cytosine pairing with adenine instead of guanine. oup.com This miscoding potential is a significant functional consequence. nih.govoup.com This interference with the normal process of DNA replication is a key reason why nucleoside analogs are investigated for various therapeutic potentials. ontosight.aimedchemexpress.com

Nucleic Acid Integrity: The study of alkylated nucleosides like this compound is relevant to understanding DNA damage and mutagenesis. Alkylating agents can react with DNA bases to form adducts, which are lesions that can disrupt the normal structure and function of DNA. oup.com The related adduct, 3,N4-ethano-2'-deoxycytidine, is formed from the antitumor drug BCNU, which is a powerful DNA alkylating agent. oup.com Such lesions can block DNA replication and are often miscoding, leading to mutations if not repaired. nih.govoup.com The mutagenic properties of similar adducts, such as 3,N4-etheno-2'-deoxycytidine, underscore their threat to genome integrity. acs.org Therefore, studying the biochemical processing of this compound helps to elucidate the mechanisms by which cells respond to certain types of DNA damage.

Research AreaSignificance of this compoundKey Findings
DNA Structure Modulates duplex stabilityThe N4-Et-dC:dG base pair has stability similar to an A:T pair, which is lower than a natural C:G pair. glenresearch.com
DNA Function Acts as a substrate for DNA polymerasesCan be incorporated into DNA, but may lead to mispairing with adenine. ontosight.aioup.com
DNA Integrity Serves as a model for DNA damageHelps in understanding the mutagenic potential and cellular processing of alkylated DNA lesions. nih.govoup.comacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(ethylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-2-12-9-3-4-14(11(17)13-9)10-5-7(16)8(6-15)18-10/h3-4,7-8,10,15-16H,2,5-6H2,1H3,(H,12,13,17)/t7-,8+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLZVUVMQXRIHF-QXFUBDJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=O)N(C=C1)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10465505
Record name N4-ETHYL-2'-DEOXYCYTIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70465-61-1
Record name N4-ETHYL-2'-DEOXYCYTIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodologies for Synthesis and Incorporation into Oligonucleotides

Chemical Synthesis Approaches for N4-Ethyl-2'-deoxycytidine Derivatives

The generation of this compound and its derivatives for research and biotechnological applications relies on specific and controlled chemical reactions. A common strategy involves the acylation of 2'-deoxycytidine (B1670253). oup.comresearchgate.net This is typically achieved by reacting 2'-deoxycytidine with an appropriate activated ester of a carboxylic acid. oup.comresearchgate.net The resulting N4-acyl-2'-deoxycytidines are then purified, often using column chromatography. oup.com For incorporation into DNA, these modified nucleosides must be converted into their triphosphate form. A one-step phosphorylation method is frequently employed for this conversion, yielding the desired N4-acyl-2'-deoxycytidine-5'-triphosphates (dCAcylTPs). oup.comresearchgate.netresearchgate.net

To facilitate automated DNA synthesis, phosphoramidite (B1245037) derivatives of the modified nucleoside are necessary. The synthesis of the 5'-O-dimethoxytrityl (DMT) protected phosphoramidite of N4-benzoyl-2'-deoxycytidine, a related N4-acylated derivative, involves reacting the protected nucleoside with an activating agent and 2-Cyanoethyl-N,N,N',N'-tetraisopropylphosphordiamidite. chemdad.com A similar approach is used for preparing the phosphoramidite of this compound, often with an acetyl protecting group on the N4-ethylamino group to prevent side reactions during oligonucleotide synthesis. glenresearch.com

It has been noted that certain N4-substituted 2'-deoxycytidine derivatives, such as 3,N4-ethano-2'-deoxycytidine, can be sensitive to reagents used in standard solid-phase synthesis protocols. oup.com Specifically, acetic anhydride (B1165640) in the capping step can lead to the formation of multiple acetylated, ring-opened byproducts. oup.com This necessitates the omission of the capping step after the incorporation of such sensitive lesions to ensure the synthesis of the desired modified oligomer. oup.com

A variety of N4-acylated 2'-deoxycytidine derivatives have been synthesized to study the impact of the substituent's bulkiness on enzymatic incorporation. oup.com These range from small aliphatic groups like acetyl to larger aromatic moieties such as benzoylbenzoyl. oup.comvu.lt The synthesis of these derivatives generally follows the acylation and phosphorylation pathway described above. oup.com

Derivative Synthesis Method Key Reagents Reference
N4-acyl-2'-deoxycytidinesAcylation of 2'-deoxycytidineActivated ester of carboxylic acid oup.com
N4-acyl-2'-deoxycytidine-5'-triphosphatesOne-step phosphorylation of N4-acyl-2'-deoxycytidinesPOCl3, TBA, (NHBu3)2H2P2O7 oup.comresearchgate.net
5'-O-DMT-N4-Benzoyl-2'-deoxycytidine 3'-CE phosphoramiditePhosphitylation of protected nucleoside2-Cyanoethyl-N,N,N',N'-tetraisopropylphosphordiamidite, activator chemdad.com
N4-Ac-N4-Et-dC-CE PhosphoramiditeAcetyl protection followed by phosphitylationAcetic anhydride, phosphitylating agent glenresearch.com
3,N4-ethano-2'-deoxycytidine phosphoramiditeMulti-step synthesis from 2'-deoxycytidineChloroacetaldehyde, followed by reduction and phosphitylation oup.comacs.org

Enzymatic Incorporation of N4-Acylated Deoxycytidine Nucleotides

The enzymatic incorporation of modified nucleotides is a cornerstone of modern molecular biology, enabling the creation of functionally diverse DNA molecules. researchgate.netnih.gov N4-acylated deoxycytidine nucleotides, including this compound, have been shown to be valuable substrates for various DNA polymerases. oup.comnih.gov

Research has demonstrated that a range of DNA polymerases from both Family A (e.g., Taq polymerase, Klenow fragment (exo-)) and Family B (e.g., KOD XL, phi29 polymerase) can efficiently utilize N4-acyl-2'-deoxycytidine triphosphates (dCAcylTPs) as substrates. oup.comnih.govoup.com An interesting finding is that in addition to the expected pairing with guanine (B1146940) (G), a significant level of mispairing with adenine (B156593) (A) occurs, particularly with Family A and some Family B polymerases. oup.comresearchgate.netnih.gov

The efficiency of incorporation can be influenced by the bulkiness of the N4-substituent. oup.com While smaller modifications are generally well-tolerated by most polymerases tested, bulkier groups can affect the elongation performance of individual enzymes. oup.com For instance, KF (exo−) and Bsm DNA polymerases have been found to be more efficient at incorporating nucleotides with larger modifications compared to Taq or KOD XL. oup.com

Notably, the proofreading phi29 DNA polymerase, a Family B polymerase, can also successfully incorporate N4-modified deoxycytidine nucleotides. oup.com Despite its 3'→5' exonuclease activity, which typically removes mismatched nucleotides, phi29 polymerase incorporates these modified bases, although it is also prone to forming the CAcyl•A mispair. oup.comnih.gov The structural differences between Family A and B polymerases, particularly in the active site and the conformation of the DNA duplex, may account for the observed variations in their ability to accommodate and process modified nucleotides. vu.lt

DNA Polymerase Family Polymerase Example Substrate Utilization Miscoding Potential Reference
Family ATaq, Klenow fragment (exo-), BsmEfficiently incorporates dCAcylTPsStrong tendency to pair with Adenine oup.comresearchgate.netnih.gov
Family BKOD XLEfficiently incorporates dCAcylTPsStrong tendency to pair with Adenine oup.comresearchgate.netnih.gov
Family B (Proofreading)phi29 polymeraseSuccessfully utilizes dCAcylTPsProne to form CAcyl•A base pair oup.comnih.gov

Terminal deoxynucleotidyl transferase (TdT), a template-independent DNA polymerase, is remarkably proficient at incorporating N4-modified nucleotides. oup.comnih.gov Studies have shown that TdT can add hundreds of consecutive N4-acylated deoxycytidine nucleotides to the 3'-end of a DNA strand. oup.comnih.gov This capability makes TdT a valuable tool for the 3'-end labeling and modification of oligonucleotides. researchgate.netnih.govnih.gov

The efficiency of TdT-mediated tailing can be dependent on the size of the substituent at the N4 position of the deoxycytidine. oup.com In many cases, an increase in the size of the functional group leads to an increase in the elongation efficiency. oup.com N4-acylated nucleotides have been demonstrated to be excellent substrates for TdT, often being utilized to a similar or even greater extent than natural nucleotides. oup.com This robust incorporation allows for the generation of long, modified 3'-tails on DNA fragments, which can have various applications, including the creation of specific DNA structures and functionalized probes. oup.comresearchgate.net

Solid-Phase Automated DNA Synthesis of this compound-Modified Oligomers

Solid-phase automated DNA synthesis is the standard method for producing oligonucleotides of a defined sequence. researchgate.netcsic.es The incorporation of modified bases like this compound into these synthetic oligomers requires the use of their corresponding phosphoramidite derivatives. glenresearch.comoup.com

The N4-ethyl analogue of dC (N4-Et-dC) has been shown to hybridize specifically with its natural counterpart, deoxyguanosine (dG), although the stability of this base pair is somewhat reduced. glenresearch.com A challenge in the synthesis of oligonucleotides containing N4-Et-dC is the potential for branching at the secondary amine position during the coupling step, especially when using activators like 1H-tetrazole or DCI. glenresearch.com To circumvent this issue, an acetyl protecting group can be introduced on the N4-ethylamino group, creating N4-Ac-N4-Et-dC phosphoramidite. glenresearch.com This protected monomer prevents the branching reaction and is compatible with common deprotection strategies. glenresearch.com

However, as mentioned earlier, some N4-substituted cytidine (B196190) analogues, such as 3,N4-ethano-2'-deoxycytidine, are sensitive to the capping reagent (acetic anhydride) used in standard synthesis protocols. oup.com In such cases, omitting the capping step after the addition of the modified nucleoside is crucial to avoid unwanted side reactions and obtain the desired product in good yield. oup.com This highlights the need to carefully consider the chemical stability of the modified nucleoside when designing the solid-phase synthesis protocol. oup.com

Molecular Recognition and Duplex Stability in Dna

Hybridization Specificity of N4-Ethyl-2'-deoxycytidine with Natural Deoxyguanosine

A critical feature of this compound is its ability to hybridize specifically with natural deoxyguanosine (dG). nih.govresearchgate.netnih.gov This specificity is maintained despite the modification to the cytosine base. nih.govoup.comglenresearch.com The ethylated nucleoside forms a base pair, denoted as G:4EtC, that is recognized and incorporated into the DNA duplex structure opposite a guanine (B1146940) residue. nih.govoup.com This conservation of specific pairing with dG is fundamental to its application in oligonucleotide probes and other molecular tools where sequence fidelity is paramount. researchgate.netnih.gov

Thermodynamic Characteristics of this compound-Containing Duplexes

The primary consequence of substituting deoxycytidine with d4EtC is a significant alteration in the thermodynamic stability of the resulting DNA duplex.

The N4-Et-dC:dG base pair exhibits a thermal stability that is considerably lower than that of a natural C:G base pair and is, in fact, very close to that of a natural A:T base pair. nih.govresearchgate.netnih.govgenelink.com This reduction in stability directly translates to a lower melting temperature (Tm) for the DNA duplex. Studies have quantified this effect, showing that the replacement of a G:C pair with a G:4EtC pair leads to an average Tm decrease of approximately 4–5°C per substitution in nonamer duplexes and around 6°C per substitution in hairpin structures. oup.com This destabilization is attributed to the ethyl group at the N4 position, which affects the hydrogen bonding and hydration of the duplex. researchgate.net

The following table illustrates the dramatic effect of substituting dC with N4-Et-dC on the range of melting temperatures for sets of oligonucleotide probes with varying GC content.

Probe SetGC Content RangeTm Range (Unmodified Probes)Tm Range (N4-Et-dC Substituted Probes)
Study 10% - 100%39°C7°C
Study 20% - 100%52°C16°C
Data sourced from hybridization studies as reported by Gene Link. genelink.com

The significant difference in thermal stability between G:C and A:T base pairs can complicate hybridization-based assays, especially when using short oligonucleotide probes. genelink.com High G:C content sequences can lead to false positives due to their high stability even with mismatches, while low G:C content sequences may dissociate and cause false negatives. genelink.com

Mechanisms of Altered Base Pairing and Hydrogen Bonding in N4-Modified Cytosine Adducts

The ethyl group at the N4-position of the cytosine base directly influences the hydrogen bonding patterns that define base pairing. This position is directly involved in the canonical Watson-Crick pairing with guanine. nih.gov

While this compound is noted for its specific pairing with guanine, studies on other N4-modified cytosines, such as N4-acyl-cytosines, have revealed a strong tendency for base-pairing with adenine (B156593). oup.comresearchgate.net In primer extension experiments, various DNA polymerases were found to efficiently incorporate N4-acyl-deoxycytidine nucleotides opposite adenine. oup.comresearchgate.net This suggests that modifications at the N4-position can create a base that is ambivalent in its pairing, interacting with both guanine and adenine. oup.com The N4-acyl-dC:A base pair is distinct from a natural A:C wobble mismatch and involves a different geometry with two unique hydrogen bonds. oup.com Although this behavior is well-documented for N4-acyl derivatives, it points to the potential for N4-ethyl-dC to also form non-canonical pairs with adenine, a factor that could have structural and mutagenic implications. The mutagenic lesion 3,N4-etheno-2'-deoxycytidine (εdC), another N4-modified adduct, is also known to pair with adenine, though it greatly destabilizes the DNA duplex. rsc.org

A conventional Watson-Crick G:C base pair is stabilized by three hydrogen bonds, making it the most stable of the natural base pairs. The reduced thermal stability of the N4-Et-dC:dG pair indicates a departure from this ideal geometry. nih.govresearchgate.net The presence of the ethyl group at the N4-position likely hinders the formation of one or more of the standard hydrogen bonds, resulting in a weaker interaction.

This altered pairing can be compared to wobble base pairs, such as the G:U pair, which feature non-standard hydrogen bonding. Research on the related compound N4,N4-dimethylcytidine (m42C) shows that this modification disrupts the conventional C:G pair and induces a shift to a wobble-like pattern with only two hydrogen bonds. nih.gov This shift significantly decreases duplex stability. nih.gov Given the structural similarity, it is plausible that N4-ethyl-dC also forms a G:C pair with a wobble-like conformation, accounting for its A:T-like stability. This contrasts with a single methylation (m4C), which has a smaller effect and largely retains the regular C:G pairing pattern. nih.gov The interaction of some N4-modified cytosines with adenine is also considered distinct from a conventional wobble pair, involving a unique hydrogen bonding arrangement. oup.com

Influence on Dna Replication Fidelity and Polymerase Activity

Interactions with DNA Polymerases and Inhibition of Activity by N4-Ethyl-2'-deoxycytidine

This compound is a nucleoside analog that can interfere with the normal processes of DNA replication. ontosight.ai As a modified form of deoxycytidine, it can be recognized by DNA polymerases. ontosight.aibiosynth.com The primary mechanism of its influence involves acting as a substrate for these enzymes, which can lead to the inhibition of DNA polymerase activity and, consequently, the halting of DNA synthesis. ontosight.aimedchemexpress.com This inhibitory action is a key aspect of its biological significance. ontosight.ai The incorporation of such analogs can disrupt the normal function of rapidly dividing cells. ontosight.ai

Research on related N4-modified analogs further elucidates these interactions. For instance, the dCTP analog N4-methyl-2'-deoxycytidine 5'-triphosphate (N4medCTP) has been shown to be a substrate for Taq DNA polymerase. However, the complete replacement of the natural dCTP with N4medCTP resulted in lower amplicon yields during PCR, indicating that while the polymerase can use the analog, the efficiency of the reaction is compromised. nih.gov Different polymerases exhibit varying capacities to utilize these analogs; Pfu exo(-) and 9°N DNA polymerases showed even greater difficulty in sustaining PCR with N4medCTP compared to Taq polymerase. nih.gov This suggests that the interaction and subsequent inhibition are dependent on the specific type of DNA polymerase.

Translesional Synthesis Across N4-Modified Deoxycytidine Adducts

When a DNA polymerase encounters a lesion like an N4-modified deoxycytidine adduct, the replication fork may stall. To overcome this blockage, cells can employ a mechanism known as translesional synthesis (TLS), where specialized DNA polymerases synthesize DNA across the damaged template. researchgate.netnih.gov However, this process is often error-prone.

Studies on exocyclic adducts related to this compound, such as 3,N4-etheno-2'-deoxycytidine (εdC) and 3,N4-ethano-2'-deoxycytidine (ethano-dC), provide insight into the miscoding potential of N4-modifications. nih.govoup.com Research indicates that εdC is a potentially miscoding lesion that facilitates translesional synthesis. nih.gov Similarly, another related adduct, heptanone-etheno-2'-deoxycytidine (H-εdC), strongly blocks DNA synthesis and is highly miscoding in both bacterial and human cells. nih.govacs.org These findings underscore that N4-modified deoxycytidine adducts are significant challenges to the replication machinery.

The efficiency with which a DNA polymerase can bypass an N4-modified adduct varies depending on the specific lesion and the polymerase involved. For the related adduct 3,N4-ethano-2'-deoxycytidine (ethano-dC), it is considered primarily a blocking lesion. oup.com

In primer extension reactions using the Klenow fragment of DNA polymerase I, replication was observed to be significantly retarded at the base preceding the ethano-dC lesion and directly opposite it. oup.com Even with the exonuclease-deficient (exo-) Klenow fragment, only about 45% of the primer was fully extended after a 60-minute incubation, indicating that bypass is an inefficient process. oup.com This suggests that the ethano-dC adduct presents a substantial kinetic barrier to the polymerase. The bypass efficiency for ethano-dC was found to be lower than that for the related 3,N4-etheno-2'-deoxycytidine (εdC) adduct. oup.com

Translesional synthesis across N4-modified adducts is often mutagenic because the polymerase may insert an incorrect nucleotide opposite the lesion. The choice of the inserted nucleotide depends on the structure of the adduct and the active site of the specific DNA polymerase.

For the related lesion 3,N4-ethano-2'-deoxycytidine (ethano-dC), when the exonuclease-deficient (exo-) Klenow fragment of DNA polymerase encountered the adduct, it incorporated a variety of nucleotides opposite it. The most frequently inserted nucleotide was dAMP, followed by TMP. oup.com This indicates a strong propensity for miscoding, leading to C→T and C→A transversions. The insertion of the correct nucleotide, dGMP, was significantly less frequent. oup.com

Nucleotide Insertion Frequencies Opposite 3,N4-ethano-2'-deoxycytidine by exo- Klenow Fragment. oup.com
Inserted NucleotideIncorporation Frequency (%)
dAMP22
TMP16
dGMP5.3
dCMP1.2
One-base Deletion0.6

Similarly, studies with 3,N4-etheno-2'-deoxycytidine (εdC) showed that both dAMP and dTMP were incorporated opposite the lesion by the Klenow fragment. nih.gov

Effect on Proofreading Exonuclease Function of DNA Polymerases

High-fidelity replicative DNA polymerases possess a 3'→5' exonuclease activity, also known as proofreading, which serves to remove mis-incorporated nucleotides and maintain the accuracy of replication. researchgate.netneb.com A DNA lesion can affect this proofreading function. The exonuclease activity can act as a kinetic barrier to translesional synthesis by repeatedly removing nucleotides that are inserted opposite a lesion, a process termed enzymatic idling. researchgate.net

The interaction with the proofreading machinery is dependent on both the specific polymerase and the nature of the DNA lesion. researchgate.net In the case of the related adduct 3,N4-ethano-2'-deoxycytidine (ethano-dC), when the exonuclease-proficient (exo+) Klenow fragment was used, only the incorporation of TMP (at a frequency of 6.0%) was detected opposite the lesion. oup.com This contrasts with the multiple nucleotides inserted by the exo- version of the enzyme, suggesting that the proofreading activity actively removes other mis-incorporated bases, preferentially leaving the T:ethano-dC pair.

Studies on N4-acyl-2'-deoxycytidine nucleotides, another class of N4-modified cytidines, have shown that the proofreading phi29 DNA polymerase can successfully utilize these modified nucleotides as substrates. oup.comnih.gov This indicates that the modification at the N4 position does not necessarily preclude incorporation by a high-fidelity polymerase, although it was noted that the polymerase was prone to forming a base pair between the N4-acylated cytosine and adenine (B156593). oup.comnih.gov Furthermore, research on N4-hydroxycytidine (oh4Cyd) mutagenesis with T4 DNA polymerase showed that increased proofreading activity strongly suppressed mutations, but the wild-type enzyme's proofreading did not frequently remove oh4Cyd nucleotides, suggesting that certain N4-modified lesions may evade efficient proofreading. nih.gov

Formation and Biological Consequences of N4 Ethyl 2 Deoxycytidine Adducts

Endogenous and Exogenous Formation Pathways of N4-Alkyl-Deoxycytidine Adducts

N4-alkyl-deoxycytidine adducts, including N4-Ethyl-2'-deoxycytidine, are formed when alkylating agents covalently bind to the N4 position of the cytosine base in DNA. These adducts can arise from both internal metabolic processes and external environmental exposures.

Adducts from Alcohol Exposure (e.g., Acetaldehyde)Alcohol consumption is a significant source of exposure to acetaldehyde (B116499), a carcinogenic metabolite.nih.govsandiego.eduAcetaldehyde can directly damage DNA by forming adducts.sandiego.eduA mass spectrometry-based DNA adductome approach recently identified N4-ethyldeoxycytidine as a novel adduct related to alcohol exposure.nih.govThese adducts were detected in oral cells from volunteers after alcohol consumption, with levels increasing significantly post-exposure.nih.gov

The formation mechanism can involve the cooperative reaction of acetaldehyde and alcohols, such as ethanol (B145695), with nucleosides like deoxycytidine. pnas.org These reactions can occur in dilute aqueous solutions under physiological conditions, providing a pathway by which ethanol can be covalently bound to nucleic acids. pnas.org While guanine (B1146940) adducts have been extensively studied, the identification of N4-ethyldeoxycytidine highlights the broader range of DNA damage caused by alcohol metabolism. nih.gov

Adducts from Lipid Peroxidation Products (e.g., Etheno Adducts like 3,N4-Etheno-2'-deoxycytidine)Lipid peroxidation (LPO), a process induced by oxidative stress, generates reactive aldehydes that can modify DNA bases.nih.govthieme-connect.comamegroups.orgProducts of LPO, such as 4-hydroxynonenal (B163490) (4-HNE), react with DNA bases like deoxycytidine to form exocyclic adducts.sandiego.eduamegroups.orgA prominent example is 3,N4-etheno-2'-deoxycytidine (εdC), which is formed from the reaction of LPO products with cytosine residues in DNA.nih.govthieme-connect.commdpi.com

These etheno adducts are considered markers of DNA damage associated with LPO and have been detected in human tissues. nih.govresearchgate.net The formation of εdC is significantly correlated with the presence of LPO products like 4-HNE, particularly in inflammatory conditions. amegroups.org Furthermore, methylation at the C5 position of deoxycytidine (to form 5-methyl-2'-deoxycytidine) increases the nucleophilicity at the N3 position, making it an even better target for LPO products and enhancing the formation of the corresponding etheno adduct, 3,N4-etheno-5-methyl-2'-deoxycytidine (ε5mdC). researchgate.netacs.orgoup.com

Below is a table summarizing key lipid peroxidation products and the DNA adducts they form.

Lipid Peroxidation ProductResulting DNA Adduct(s)
Malondialdehyde (MDA)N4-(3-oxoprenyl)deoxycytidine (M1dC), Pyrimido[1,2-α]purine-10(3H)-one-2'-deoxyribose (M1dG) thieme-connect.com
4-hydroxynonenal (4-HNE)1,N6-etheno-2'-deoxyadenosine (εdA), 3,N4-etheno-2'-deoxycytidine (εdC) sandiego.eduamegroups.org
4-oxo-2(E)-nonenal (ONE)7-(2"-oxoheptyl)-3,N4-etheno-2'-deoxycytidine, 7-(2"-oxoheptyl)-1,N6-etheno-2'-deoxyadenosine thieme-connect.com

Adducts from Carcinogenic Agents (e.g., Vinyl Chloride, Nitrosoureas)Exposure to certain industrial chemicals and therapeutic agents is a significant exogenous pathway for the formation of N4-modified cytosine adducts.

Vinyl Chloride : The human carcinogen vinyl chloride is metabolized into reactive electrophiles, namely chloroethylene oxide and chloroacetaldehyde. nih.govuzh.ch These metabolites react with DNA bases to form several etheno adducts, including 3,N4-ethenocytosine (εC). nih.govuzh.chnih.gov These adducts are highly persistent in tissues like the liver, as they are poorly recognized by DNA repair enzymes, and can accumulate with chronic exposure. nih.gov

Nitrosoureas : Antitumor drugs belonging to the nitrosourea (B86855) family, such as N,N′-bis(2-chloroethyl)-N-nitrosourea (BCNU), are powerful DNA alkylating agents. oup.com BCNU can alkylate the N-3 position of 2′-deoxycytidine, which then cyclizes to form the exocyclic adduct 3,N4-ethano-2′-deoxycytidine (ethano-dC). oup.com This ethano adduct is believed to contribute to the cytotoxic and carcinogenic properties of BCNU. oup.com Other nitrosamines can also form various carboxymethyl DNA adducts, including N4-(carboxymethyl)-2′-deoxycytidine. mdpi.com

Mutagenic Implications of N4-Modified Cytosines

The structural modification of the N4 position of cytosine can disrupt normal Watson-Crick base pairing, leading to errors during DNA replication and transcription. This miscoding potential is a primary driver of the mutagenicity associated with these adducts.

Induction of Specific Mutation Types (e.g., GC→AT and AT→GC Transitions)N4-modified cytosines are potent mutagens that can induce specific types of base substitution mutations.psu.edu

GC→AT Transitions : The etheno adduct 3,N4-ethenocytosine (εC), formed from vinyl chloride exposure or lipid peroxidation, is known to cause G:C→A:T transitions. uzh.ch

AT→GC Transitions : In contrast, the analogue N4-aminocytidine has been shown to be a potent mutagen that induces AT to GC transitions. nih.gov Studies with E. coli DNA polymerase I showed that N4-aminodeoxycytidine 5'-triphosphate can be incorporated into DNA as a substitute for thymine (B56734), leading to this specific transition. nih.gov

C→A Transversions : Research on a Salmonella enterica restriction-modification system revealed that methylation at the N4 position of cytosine (N4-methylcytosine) can cause an enormous increase in the rate of C→A transversions, approximately 500-fold. nih.govbiorxiv.orgasm.org

These findings demonstrate that the specific type of modification at the N4 position dictates the resulting mutational signature.

Assessment of Miscoding PotentialThe mutagenicity of N4-modified cytosines stems from their ability to be misread by DNA polymerases during replication.

3,N4-ethenocytosine (εC) : In vitro studies using E. coli DNA polymerase I demonstrated that εC has miscoding properties. nih.gov Specifically, dTMP was misincorporated on templates containing εC, suggesting that εC can pair with adenine (B156593), which would lead to a C→T (or G→A) transition. nih.gov

3,N4-ethano-2′-deoxycytidine (ethano-dC) : This adduct, formed from nitrosoureas, is primarily a blocking lesion to DNA synthesis. oup.com However, when replication does proceed, it is highly error-prone. One study re-examined its miscoding potential using the Klenow fragment of DNA polymerase and found that multiple incorrect bases were incorporated opposite the lesion. oup.com The results showed incorporation of dAMP, TMP, dGMP, and dCMP, highlighting its significant miscoding and mutagenic potential. oup.com

The miscoding specificities for ethano-dC when encountered by the exo- Klenow fragment are detailed in the table below.

Nucleotide Incorporated Opposite Ethano-dCPercentage of Incorporation
dAMP22%
TMP16%
dGMP5.3%
dCMP1.2%
One-base deletion0.6%

Data from a study using the exo- Klenow fragment of DNA polymerase. oup.com

The mutagenic potential of this compound itself remains less characterized, but its structural similarity to other miscoding N4-alkyl adducts suggests it is a subject of concern for genomic stability. nih.gov

Detection Methods for this compound and Related Adducts (e.g., 32P-postlabeling, UPLC-ESI-MS/MS)

The detection and quantification of DNA adducts, such as this compound and its structural analogs, are crucial for understanding their biological consequences and roles in mutagenesis and carcinogenesis. Due to their typically low abundance in biological samples, highly sensitive analytical methods are required. The primary techniques employed for the detection of these modified nucleosides include the ³²P-postlabeling assay and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-ESI-MS/MS). While specific data on the detection of this compound is limited, the methodologies have been extensively developed and validated for closely related N4-substituted deoxycytidine adducts, such as 3,N⁴-etheno-2'-deoxycytidine (εdC) and 3,N⁴-ethano-2'-deoxycytidine (ethano-dC).

³²P-Postlabeling Assay

The ³²P-postlabeling assay is a highly sensitive method for detecting a wide variety of DNA adducts without prior knowledge of their specific chemical structures. The general procedure involves several key steps:

DNA Digestion: The DNA is enzymatically hydrolyzed into its constituent deoxynucleoside 3'-monophosphates.

Adduct Enrichment: The adducted nucleotides are often enriched, for instance by using nuclease P1, which preferentially dephosphorylates normal nucleotides, or through immunoaffinity chromatography with monoclonal antibodies specific to the adduct class. uni-muenchen.de

Radiolabeling: The enriched adducts are then radiolabeled at the 5'-hydroxyl position using T₄ polynucleotide kinase and [γ-³²P]ATP, which has very high specific activity. nih.govacs.org This step confers the method's exceptional sensitivity.

Chromatographic Separation: The ³²P-labeled adducted nucleotides are separated from excess [γ-³²P]ATP and any remaining normal nucleotides using multi-dimensional thin-layer chromatography (TLC). acs.orgoup.com

Detection and Quantification: The separated adducts are visualized by autoradiography and quantified by scintillation counting of the excised TLC spots. oup.com

This technique has been successfully applied to detect etheno-adducts like εdC in various biological samples. For instance, an ultrasensitive ³²P-postlabeling method for εdC in human urine involved sample purification on a C-18 solid-phase column, followed by semi-preparative HPLC, and labeling with a specific deoxyribonucleoside kinase. nih.gov This method achieved a remarkable detection limit of 0.1 fmol of εdC. nih.gov Kinetic studies have shown that the phosphorylation of etheno-substituted nucleotides by T₄ polynucleotide kinase is a rapid reaction, with labeling efficiencies between 50-100% at low substrate concentrations, enabling detection at sub-femtomole levels. nih.gov

Table 1: Research Findings on the Detection of Related Adducts using ³²P-Postlabeling

AdductMatrixMethod HighlightsDetection Limit / Levels FoundReference
3,N⁴-etheno-2'-deoxycytidine (εdC)Human UrineSolid-phase & HPLC purification, labeling with Dm-dNK0.1 fmol absolute sensitivity; Mean level: 2.49 fmol/µmol creatinine nih.gov
εdCRat Liver DNA (spiked)Immunoaffinity chromatography enrichment< 4 adducts / 10⁹ parent deoxynucleotides uni-muenchen.de
εdC & εdAMouse Liver & Lung DNAImmunoaffinity chromatography enrichmentBackground: 2-15 adducts/10⁹ nucleotides; VC-treated: up to 42 εdC/10⁹ dC oup.com
3,N⁴-etheno-5-methyl-2'-deoxycytidine (ε5mdC)Human Tissue DNAImmunoaffinity enrichment4–10 times higher than εdC in the same samples acs.org

Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS)

UPLC-ESI-MS/MS has emerged as a powerful alternative and complementary technique to ³²P-postlabeling. It offers high sensitivity, excellent specificity, and provides structural information, allowing for the simultaneous detection and absolute quantification of multiple adducts in a single run.

The workflow for UPLC-ESI-MS/MS analysis typically includes:

Sample Preparation: DNA is enzymatically hydrolyzed to deoxynucleosides. For urine analysis, samples may undergo solid-phase extraction to purify and concentrate the target analytes. mdpi.comnih.gov

Chromatographic Separation: The mixture of normal and adducted deoxynucleosides is injected into a UPLC system. The UPLC utilizes columns with sub-2 µm particles, providing higher resolution, greater peak capacity, and faster analysis times compared to conventional HPLC. nih.gov

Ionization and Mass Analysis: The eluent from the UPLC column is introduced into the electrospray ionization (ESI) source of the mass spectrometer. ESI generates protonated molecular ions [M+H]⁺ of the analytes. In the tandem mass spectrometer (e.g., a triple quadrupole), the precursor ion corresponding to the specific adduct is selected, fragmented through collision-induced dissociation (CID), and characteristic product ions are monitored. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), ensures high specificity and sensitivity. oup.com

This method has been successfully used to develop ultrasensitive assays for εdC. One study reported a UPLC-MS/MS method for detecting εdC in human white blood cells with a detection limit of approximately 1.27 fmol. nih.gov Another method for analyzing human urine achieved a detection limit of 0.3 fmol for εdC in a 1.0 mL sample. mdpi.comnih.gov These methods are sensitive enough to detect background levels of adducts in unexposed individuals and are suitable for molecular epidemiology studies. nih.govnih.gov

Table 2: Research Findings on the Detection of Related Adducts using UPLC-MS/MS

AdductMatrixMethod HighlightsDetection Limit / RecoveryReference
3,N⁴-etheno-2'-deoxycytidine (εdC)Human White Blood CellsUPLC-MS/MS~1.27 fmol detection limit; 95.7% ± 3.7% recovery nih.gov
εdCHuman UrineUPLC-ESI-MS/MS with SPE cleanup0.3 fmol detection limit in 1.0 mL urine mdpi.comnih.gov
3,N⁴-ethano-2'-deoxycytidine (ethano-dC)Synthetic OligonucleotidesESI-MS/MSCharacterized acetylated, ring-opened products based on m/z values oup.com

Advanced Applications and Research Prospects

Enhancing DNA Sequencing Technologies using N4-Modified Deoxycytidine Analogs

Difficulties in sequencing GC-rich regions of DNA often lead to artifacts such as band compression in traditional Sanger sequencing. These artifacts arise from the formation of stable secondary structures (e.g., hairpins) in the DNA fragments due to the strong triple hydrogen bonding of G-C pairs. The use of nucleotide analogs that destabilize this pairing is a key strategy to overcome these challenges.

While much of the foundational research in this area has utilized N4-methyl-2'-deoxycytidine, the underlying principle extends to other N4-alkylated analogs like N4-Ethyl-2'-deoxycytidine. The substitution of dCTP with an N4-alkyl-dCTP analog destabilizes the G-C base pair, which is a primary contributor to the formation of secondary structures that cause band compression. medchemexpress.comnih.gov This destabilization is significantly greater than that achieved by substituting dGTP with 7-deaza-dGTP, another common method to address this issue. medchemexpress.com By reducing the melting temperature (Tm) of G-C pairs to a level more comparable with A-T pairs, this compound can help normalize the thermal stability across a DNA sequence. genelink.com This normalization of hybridization stability, dependent on oligonucleotide length rather than base composition, is crucial for mitigating sequencing artifacts. genelink.com Consequently, DNA fragments migrate more predictably through sequencing gels or polymers, leading to more accurate base calling.

FeatureStandard dCTP SequencingN4-Alkyl-dCTP Sequencing
G-C Base Pairing Strong (3 hydrogen bonds)Weakened (destabilized)
Secondary Structures Prone to stable hairpin formation in GC-rich regionsFormation is suppressed
Sequencing Artifacts High incidence of band compressionElimination or reduction of band compression
Accuracy in GC-rich regions Often compromisedSignificantly improved

Engineering Self-Avoiding Molecular Recognition Systems (SAMRS) for Multiplexed Assays

Multiplexed Polymerase Chain Reaction (PCR), a technique that simultaneously amplifies multiple DNA targets in a single reaction, is often plagued by the formation of primer-dimers and other non-specific amplification products. These artifacts arise from unintended interactions between the various primers present in the reaction mix. Self-Avoiding Molecular Recognition Systems (SAMRS) offer an elegant solution to this problem, and this compound is a key component of these systems. nih.govnih.govnih.gov

Components of a Functional SAMRS Set

SAMRS Base Natural DNA Complement
A* (2-aminopurine-2'-deoxyriboside) T
T* (2'-deoxy-2-thiothymidine) A
G* (2'-deoxyinosine) C

| C* (this compound) | G |

Data sourced from Hoshika et al. (2008) and Benner et al. (2010). nih.govnih.gov

Exploration in Anticancer and Antiviral Research Modalities

Nucleoside analogs represent a major class of chemotherapeutic agents used in the treatment of cancers and viral infections. cuni.cznih.gov These molecules function as antimetabolites, interfering with the synthesis of nucleic acids or being incorporated into DNA or RNA, thereby disrupting their function. cuni.cz this compound is classified as a nucleoside antimetabolite/analog and has been identified as having potential antitumor activity. medchemexpress.com

The anticancer mechanisms of many nucleoside analogs involve the induction of replicative stress and the termination of DNA chain elongation. nih.gov After being transported into the cell, these analogs are phosphorylated to their active triphosphate forms. nih.gov They can then act as competitive inhibitors of cellular or viral DNA polymerases. nih.gov If incorporated into a growing DNA strand, their modified structure can prevent the addition of the next nucleotide, a process known as chain termination. nih.gov For example, the related compound 4'-ethynyl-2'-deoxycytidine (B12373897) (EdC) has been shown to induce replication fork arrest and cause an accumulation of cells in the S-phase, which is indicative of a chain terminator mechanism. nih.gov This disruption of DNA replication leads to replicative stress, which can trigger apoptosis (programmed cell death) in rapidly dividing cancer cells. nih.gov

As an antimetabolite, this compound is proposed to interfere with nucleic acid metabolism. medchemexpress.comcuni.cz Purine (B94841) and pyrimidine (B1678525) nucleoside analogs can inhibit various enzymes involved in the synthesis of DNA and RNA. cuni.cz By competing with natural deoxycytidine, this compound or its phosphorylated metabolites can disrupt the delicate balance of the nucleotide pool required for DNA replication and repair. This interference with essential cellular processes contributes to its cytotoxic effects against malignant cells. medchemexpress.comnih.gov The broad antitumor activity of purine nucleoside analogs, a class to which this compound is related, relies on these mechanisms of inhibiting DNA synthesis and inducing apoptosis. medchemexpress.com Similarly, the antiviral activity of nucleoside analogs like β-d-N4-hydroxycytidine (a related N4-modified cytidine) is based on its ability to be incorporated into the viral genome by the viral RNA-dependent RNA polymerase, leading to an accumulation of mutations that results in "error catastrophe" and inhibition of viral replication. nih.govscienceopen.com

Development of Novel Bioconjugates and DNA-Based Nanostructures

The precise control over molecular interactions makes DNA an ideal building block for the construction of nanoscale structures and devices. nih.govgoogle.com Chemical modification of nucleosides is central to this field, providing the means to introduce novel functionalities, create stable linkages, and control the assembly of complex architectures. nih.gov

This compound can be synthesized as a phosphoramidite (B1245037) monomer, making it readily available for incorporation into synthetic oligonucleotides using standard automated DNA synthesizers. twistbioscience.comlibpubmedia.co.uk This capability allows for the site-specific placement of this compound within a DNA strand. trilinkbiotech.com Such modified oligonucleotides are the fundamental components for creating advanced bioconjugates and DNA-based nanostructures. nih.govyoutube.com For instance, oligonucleotides containing this compound can be conjugated to proteins, antibodies, or therapeutic small molecules to create targeted delivery systems. youtube.commdpi.com Furthermore, these modified DNA strands can be used as building blocks in DNA origami or as self-assembling components to form DNA tetrahedra, cubes, and other complex three-dimensional nanostructures with potential applications in drug delivery, biosensing, and nanoelectronics. nih.govosu.edu The altered hybridization properties of this compound can also be exploited to control the dynamic behavior and stability of these nanostructures. genelink.com

Q & A

Q. What are the established methods for synthesizing and characterizing N4-Ethyl-2'-deoxycytidine?

this compound is synthesized via alkylation of 2'-deoxycytidine at the N4 position. A validated approach involves modifying the parent nucleoside using alkylating agents under controlled pH and temperature, followed by purification via reverse-phase HPLC. Characterization typically employs nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C NMR) and mass spectrometry (MS) for molecular weight verification. Purity assessment requires analytical HPLC with UV detection at 260 nm .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) coupled with UV or tandem mass spectrometry (LC-MS/MS) is preferred for quantification. For example, methods adapted from methylated deoxycytidine analysis (e.g., 5-methyl-2'-deoxycytidine) involve enzymatic digestion of DNA, nucleoside separation using C18 columns, and calibration with synthetic standards . Contamination checks (e.g., RNA residues) should include nucleoside-specific retention time comparisons .

Q. How does this compound integrate into DNA, and what are its base-pairing properties?

Incorporation studies using DNA polymerases (e.g., Pol α, β, or δ) reveal that N4-alkylated deoxycytidine analogs pair predominantly with deoxyguanosine but may exhibit miscoding. Primer extension assays with site-specifically modified templates can quantify misincorporation rates (e.g., dTMP or dAMP insertion) and deletion frequencies, as demonstrated for related analogs like 3,N4-etheno-2'-deoxycytidine .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in mutagenicity data for this compound?

Discrepancies in mutagenic outcomes (e.g., transversions vs. deletions) often arise from polymerase-specific error rates. A systematic approach involves:

  • Comparative polymerase assays : Test replication fidelity across Pol α, β, and δ using steady-state kinetic analysis (e.g., kcat/Km ratios for nucleotide incorporation opposite the adduct) .
  • In vivo validation : Use site-specific mutagenesis in mammalian cell lines to correlate in vitro miscoding with observed mutation spectra .

Q. How does this compound influence epigenetic regulation compared to canonical methylated analogs?

Unlike 5-methyl-2'-deoxycytidine (a DNA methylation marker), N4-ethylation does not directly correlate with CpG methylation but may disrupt methyltransferase binding. Competitive inhibition assays with DNA methyltransferases (DNMTs) and bisulfite sequencing of treated DNA can assess its epigenetic interference. Related studies on 5-aza-2'-deoxycytidine (a DNMT inhibitor) provide a methodological framework .

Q. What methodologies optimize detection of this compound's metabolic stability in cellular systems?

  • Stability assays : Incubate the compound with hepatocyte lysates or serum, followed by LC-MS/MS to track degradation products.
  • Metabolic labeling : Use isotopically labeled this compound (e.g., ¹⁵N or ¹³C) to trace incorporation into DNA via isotope-ratio mass spectrometry .

Data Contradiction and Replication Guidance

  • Replication challenges : Variability in polymerase fidelity (e.g., Pol β vs. Pol δ) may yield conflicting mutagenesis data. Address this by standardizing enzyme sources and reaction conditions .
  • Quantitative thresholds : Define detection limits for HPLC/MS methods to avoid false negatives in low-abundance samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.